N-(3-chlorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide
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Overview
Description
N-[(3-Chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide is a complex organic compound that belongs to the class of furochromen derivatives This compound is characterized by the presence of a furochromen core, which is a fused ring system containing both furan and chromen (benzopyran) rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furochromen core: This step involves the cyclization of appropriate precursors to form the furochromen ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of substituents: The chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of halogenating agents such as chlorine and fluorine sources, along with suitable catalysts.
Acetamide formation: The final step involves the introduction of the acetamide group through an amidation reaction. This step may require the use of amine precursors and coupling reagents to achieve the desired product.
Industrial Production Methods
Industrial production of N-[(3-Chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings. Common reagents include halogenating agents, nucleophiles, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or amino groups.
Scientific Research Applications
N-[(3-Chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems. It may be used in assays to investigate its interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may be investigated for its efficacy in treating various diseases or conditions.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
N-[(3-Chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares some structural similarities but differs in the presence of a thiazole ring instead of a furochromen core.
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds feature an indole ring system and have been studied for their antioxidant properties.
The unique combination of the furochromen core, chlorophenyl, and fluorophenyl substituents in N-[(3-Chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide sets it apart from these similar compounds, potentially offering distinct chemical and biological properties.
Properties
Molecular Formula |
C27H19ClFNO4 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetamide |
InChI |
InChI=1S/C27H19ClFNO4/c1-15-20-10-22-23(17-5-7-19(29)8-6-17)14-33-24(22)12-25(20)34-27(32)21(15)11-26(31)30-13-16-3-2-4-18(28)9-16/h2-10,12,14H,11,13H2,1H3,(H,30,31) |
InChI Key |
IJYFGHREDWOYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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